molecular formula C21H12F3N3 B11074283 4-(3,4-Difluorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)pyrimidine

4-(3,4-Difluorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B11074283
M. Wt: 363.3 g/mol
InChI Key: BGFBUNMETAVWGU-UHFFFAOYSA-N
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Description

4-(3,4-DIFLUOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIFLUOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Pyridyl Group: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIFLUOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DIFLUOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-DIFLUOROPHENYL)-6-(3-CHLOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
  • 4-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE

Uniqueness

The uniqueness of 4-(3,4-DIFLUOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and binding affinity in biological systems.

Properties

Molecular Formula

C21H12F3N3

Molecular Weight

363.3 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-6-(3-fluorophenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C21H12F3N3/c22-16-3-1-2-14(10-16)19-12-20(15-4-5-17(23)18(24)11-15)27-21(26-19)13-6-8-25-9-7-13/h1-12H

InChI Key

BGFBUNMETAVWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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